molecular formula C11H14ClNO2 B13664816 Methyl 3-(tert-butyl)-6-chloropicolinate

Methyl 3-(tert-butyl)-6-chloropicolinate

Cat. No.: B13664816
M. Wt: 227.69 g/mol
InChI Key: NPKDVOYWGLRQDY-UHFFFAOYSA-N
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Description

Methyl 3-(tert-butyl)-6-chloropicolinate is a halogenated picolinate derivative characterized by a tert-butyl group at position 3 and a chlorine atom at position 6 of the pyridine ring. The compound’s molecular formula is C11H14ClNO2, with a molecular weight of 239.68 g/mol (estimated based on analogous compounds in and ). Structurally, the tert-butyl group introduces significant steric bulk and electron-donating effects, which influence its reactivity and interaction with biological targets.

For example, methyl 6-chloropicolinate derivatives are often synthesized via diazotization and oxidation of substituted pyridines, as seen in . The tert-butyl group’s incorporation likely enhances metabolic stability and lipophilicity, making the compound valuable in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

methyl 3-tert-butyl-6-chloropyridine-2-carboxylate

InChI

InChI=1S/C11H14ClNO2/c1-11(2,3)7-5-6-8(12)13-9(7)10(14)15-4/h5-6H,1-4H3

InChI Key

NPKDVOYWGLRQDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N=C(C=C1)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(tert-butyl)-6-chloropicolinate typically involves the esterification of 3-(tert-butyl)-6-chloropicolinic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(tert-butyl)-6-chloropicolinate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The tert-butyl group can be oxidized to a tert-butyl alcohol using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Substitution: Formation of 3-(tert-butyl)-6-substituted picolinates.

    Reduction: Formation of 3-(tert-butyl)-6-chloropicolinyl alcohol.

    Oxidation: Formation of 3-(tert-butyl)-6-chloropicolinic acid.

Scientific Research Applications

Methyl 3-(tert-butyl)-6-chloropicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(tert-butyl)-6-chloropicolinate involves its interaction with specific molecular targets. The chlorine atom and the ester group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Positional Isomers and Substituent Variations

The position and nature of substituents on the pyridine ring significantly alter chemical properties. Key comparisons include:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties
Methyl 6-chloro-3-methylpicolinate C8H8ClNO2 Methyl (3), Chlorine (6) 201.61 Less steric hindrance; higher reactivity in nucleophilic substitutions
Methyl 6-chloro-4-methylpicolinate C8H8ClNO2 Methyl (4), Chlorine (6) 201.61 Altered electronic effects due to para-substitution; lower thermal stability
Methyl 3-(tert-butyl)-6-chloropicolinate C11H14ClNO2 tert-Butyl (3), Chlorine (6) 239.68 Enhanced steric hindrance; improved metabolic stability

Key Insight : The tert-butyl group in the target compound reduces reactivity in sterically demanding reactions compared to smaller substituents like methyl .

Halogen Substituent Effects

Halogen variation at position 3 or 6 influences reactivity and bioactivity:

Compound Name Halogen (Position) Molecular Weight (g/mol) Reactivity and Applications
tert-Butyl 3-bromo-6-chloropicolinate Bromine (3), Chlorine (6) 292.56 Bromine acts as a better leaving group; used in cross-coupling reactions
Methyl 3-(tert-butyl)-6-fluoropicolinate Fluorine (6) ~223.65 Fluorine’s electronegativity enhances stability but reduces nucleophilic substitution rates
This compound Chlorine (6) 239.68 Balanced reactivity: moderate leaving-group ability and electronic effects

Key Insight : Chlorine at position 6 provides a compromise between stability and reactivity, making the compound versatile in synthetic applications .

Ester Group Variations

The choice of ester group (methyl vs. ethyl or tert-butyl) affects solubility and lipophilicity:

Compound Name Ester Group Molecular Weight (g/mol) Key Characteristics
Ethyl 5-bromo-3-(trifluoromethyl)picolinate Ethyl 285.58 Higher lipophilicity; suited for hydrophobic environments
Methyl 6-chloropyridine-3-carboxylate Methyl 171.58 Lower steric hindrance; faster reaction kinetics
This compound Methyl 239.68 Optimal balance: moderate solubility and ease of functionalization

Key Insight : The methyl ester in the target compound simplifies synthetic modifications compared to bulkier esters .

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